N,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide

Sulfonamide chemistry Thiol building block Chemical procurement

N,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide (CAS 2060006-72-4) is a synthetic, sulfur-containing aromatic sulfonamide derivative with the molecular formula C10H15NO3S2 and a molecular weight of 261.4 g/mol. Its structure features a para-substituted benzenesulfonamide core with an N,N-dimethyl moiety and a 2-sulfanylethoxy (thiol-terminated ether) side chain.

Molecular Formula C10H15NO3S2
Molecular Weight 261.4 g/mol
Cat. No. B13211125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide
Molecular FormulaC10H15NO3S2
Molecular Weight261.4 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)OCCS
InChIInChI=1S/C10H15NO3S2/c1-11(2)16(12,13)10-5-3-9(4-6-10)14-7-8-15/h3-6,15H,7-8H2,1-2H3
InChIKeyZJWALMWFZIYJEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide: Structural Identity and Procurement Identifier Guide


N,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide (CAS 2060006-72-4) is a synthetic, sulfur-containing aromatic sulfonamide derivative with the molecular formula C10H15NO3S2 and a molecular weight of 261.4 g/mol . Its structure features a para-substituted benzenesulfonamide core with an N,N-dimethyl moiety and a 2-sulfanylethoxy (thiol-terminated ether) side chain . This bifunctional molecule, available from specialist chemical suppliers [1], is presented as a research chemical and potential pharmaceutical intermediate.

Why N,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide Cannot Be Replaced by a Generic Sulfonamide Thiol Building Block


The compound's structural uniqueness lies in the combination of an N,N-dimethylsulfonamide group and a thiol functionality separated by a flexible ethoxy linker [1]. This contrasts with simpler 4-mercaptobenzenesulfonamide analogs where the thiol is directly attached to the aromatic ring. The ethoxy spacer alters the thiol's pKa, nucleophilicity, and steric accessibility, which can critically affect conjugation efficiency and metal-chelating properties. Generic substitution with a direct thiophenol analog risks project failure due to mismatched reactivity kinetics and conformational preferences in the intended target engagement or material assembly context.

N,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide: Evidence-Based Differentiators Against Closest Analogs


No High-Strength Differential Evidence Identified Against Direct Comparators

A comprehensive search of primary research papers, patents, and authoritative databases (excluding vendor-specific technical datasheets from prohibited sources) did not yield any direct head-to-head comparative studies, cross-study comparable datasets, or quantitative class-level inferences that meet the minimum criteria for core evidence admission for N,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide (CAS 2060006-72-4) . The available public-domain data for this compound and its closest structural analogs, such as 4-mercapto-N,N-dimethylbenzenesulfonamide (CAS 18325-52-5), are limited to molecular characterization (molecular weight: 217.31 vs. 261.4 g/mol) and supplier catalog listings without quantitative assay results or measured reactivity parameters. The differential evidence required to scientifically prioritize this compound over a close analog for a specific application is therefore currently absent from the accessible literature, and any procurement decision must rely on proprietary experimental validation or direct inquiry with synthesis vendors.

Sulfonamide chemistry Thiol building block Chemical procurement

Inferred Application Scenarios for N,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide Based on Structural Rationale


Custom Bioconjugation Linker Design

The thiol-terminated ethoxy chain provides a flexible spacer that can reduce steric hindrance during maleimide or iodoacetamide coupling, potentially offering faster and more complete conjugation to biomolecules (e.g., cysteine-containing proteins or thiol-modified oligonucleotides) compared to rigid, directly-linked 4-mercaptobenzenesulfonamide probes [1]. This is a structural rationale inferred from the ethoxy spacer's known effect in linker chemistry, not supported by direct experimental comparison data for this specific compound.

Metal-Organic Framework (MOF) or Self-Assembled Monolayer (SAM) Modifier

The combination of a thiol anchoring group and a terminal dimethylsulfonamide moiety allows for surface functionalization where the sulfonamide can participate in hydrogen-bonding networks or serve as a polar terminus. The ethoxy spacer may provide greater conformational freedom for packing optimization on gold nanoparticles or surfaces compared to 4-mercapto-N,N-dimethylbenzenesulfonamide, though quantitative adsorption kinetics or monolayer quality data are lacking for this exact compound [1].

Pharmacophore Intermediate for Carbonic Anhydrase Inhibitor Libraries

Given that substituted benzenesulfonamides are privileged scaffolds for carbonic anhydrase (CA) inhibition, and mercapto-substituted benzenesulfonamides have been investigated as CA IX and XII inhibitors [2], this compound could serve as a late-stage diversification intermediate. The ethoxy-thiol side chain allows for further derivatization (e.g., disulfide prodrug formation, metal chelation) while retaining the sulfonamide zinc-binding group, offering an alternative vector to directly aryl-linked thiols. Any potency advantage over a simpler analog remains untested and must be established through proprietary screening [2].

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